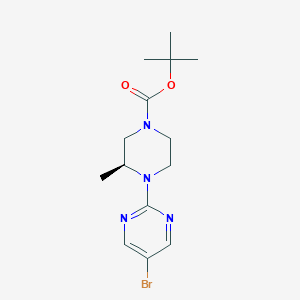![molecular formula C12H18ClFN2O B1396780 [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride CAS No. 1332529-16-4](/img/structure/B1396780.png)
[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride
Overview
Description
[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorine atom, a morpholine ring, and an ethylamine group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride typically involves multiple steps, starting with the preparation of the core phenyl ring. One common synthetic route includes the following steps:
Nitration: : The starting phenyl compound is nitrated to introduce a nitro group.
Reduction: : The nitro group is reduced to an amine group.
Fluorination: : The phenyl ring is fluorinated to introduce the fluorine atom.
Morpholine Introduction: : The morpholine ring is introduced through a substitution reaction.
Ethylamine Addition: : The ethylamine group is added to the phenyl ring.
Hydrochloride Formation: : The final product is converted to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. Continuous flow chemistry and automated systems are often employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride: can undergo various chemical reactions, including:
Oxidation: : The amine group can be oxidized to form a nitro compound.
Reduction: : The nitro group can be reduced to an amine group.
Substitution: : The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as iron (Fe) and hydrogen (H₂) are used.
Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
Oxidation: : Nitro compounds are formed.
Reduction: : Amine compounds are produced.
Substitution: : Various substituted phenyl compounds are generated.
Scientific Research Applications
[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biological molecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and morpholine ring play crucial roles in its binding affinity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules to elicit its effects.
Comparison with Similar Compounds
[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: : (3-Fluoro-4-morpholin-4-ylphenyl)carbamic acid methyl ester, (3-Fluoro-4-morpholin-4-ylphenyl)carbamic acid benzyl ester.
Uniqueness: : The presence of the ethylamine group and the specific arrangement of the fluorine atom and morpholine ring distinguish this compound from its analogs.
Properties
IUPAC Name |
1-(3-fluoro-4-morpholin-4-ylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O.ClH/c1-9(14)10-2-3-12(11(13)8-10)15-4-6-16-7-5-15;/h2-3,8-9H,4-7,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBNVSZEWBTFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2CCOCC2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


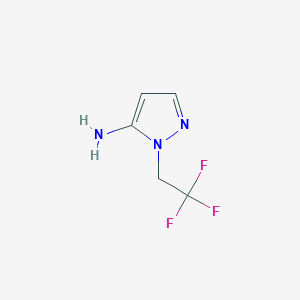
![Pyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B1396701.png)
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B1396703.png)
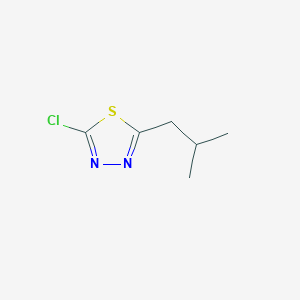
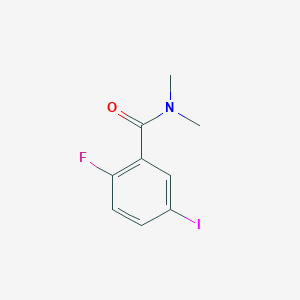

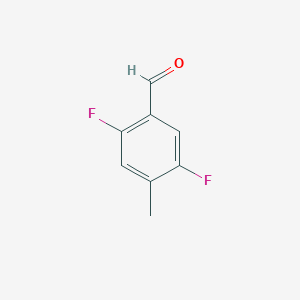
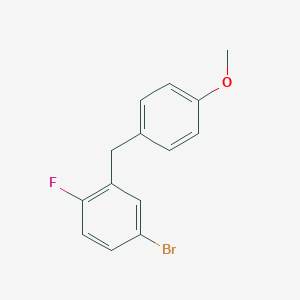
![4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine](/img/structure/B1396713.png)
![4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine](/img/structure/B1396715.png)

![2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B1396717.png)
![Spiro[3.5]nonan-2-one](/img/structure/B1396718.png)
